molecular formula C18H17BrClN2OS+ B11202058 1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11202058
M. Wt: 424.8 g/mol
InChI Key: CWSHOTRWQIHPEM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, as well as a hydroxyl group and a fused bicyclic structure

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, followed by cyclization with thiourea under acidic conditions to yield the desired imidazo[2,1-b][1,3]thiazine scaffold. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the imidazo ring using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substituents on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-bromophenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the heteroatoms present in the ring system.

    Thiazolopyridines: These compounds also have a fused bicyclic structure but contain a thiazole ring instead of an imidazo ring.

    Benzimidazoles: These compounds have a similar imidazo ring but are fused with a benzene ring instead of a thiazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17BrClN2OS+

Molecular Weight

424.8 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H17BrClN2OS/c19-14-4-8-16(9-5-14)21-12-18(23,13-2-6-15(20)7-3-13)22-10-1-11-24-17(21)22/h2-9,23H,1,10-12H2/q+1

InChI Key

CWSHOTRWQIHPEM-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=C(C=C4)Br)SC1

Origin of Product

United States

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